3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole suggests that it may exhibit unique pharmacological properties due to the presence of both pyridine and pyrrolidine moieties.
1,2,4-Oxadiazoles are classified based on their substitution patterns and can be synthesized through various chemical methods. This compound is particularly significant in drug discovery due to its potential as an inhibitor for various biological targets, including phosphodiesterase enzymes and cancer cell lines .
The synthesis of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be approached through several methods:
These methods highlight the trend towards greener chemistry practices in synthesizing heterocyclic compounds.
The molecular formula is , with a molecular weight of approximately 230.26 g/mol. The compound features a pyridine ring at one position and a pyrrolidine ring at another, contributing to its unique chemical properties.
3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazole derivatives:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for compounds like 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves interactions with specific biological targets. For instance:
Studies have shown that certain disubstituted oxadiazoles exhibit potent inhibitory effects on phosphodiesterase enzymes with IC50 values in the low micromolar range . Understanding these mechanisms is essential for developing therapeutic agents targeting related pathways.
The physical properties of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:
Key chemical properties include:
These properties influence its handling and application in laboratory settings.
The applications of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole extend across various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. Early interest surged in the 1940s with investigations into its biological activities, culminating in the 1960s approval of Oxolamine—the first commercial drug featuring this scaffold—as a cough suppressant [1]. This breakthrough ignited systematic exploration of 1,2,4-oxadiazole derivatives, revealing a remarkably diverse therapeutic profile encompassing anticancer, antiviral, antibacterial, and central nervous system activities. The scaffold’s versatility is exemplified by FDA-approved drugs like Pleconaril (antiviral) and Ataluren (treatment for Duchenne muscular dystrophy), which exploit the ring’s unique physicochemical properties [1].
A significant milestone emerged with the discovery of naturally occurring 1,2,4-oxadiazoles, such as Phidianidine A/B from marine mollusks and quisqualic acid from Quisqualis indica seeds. These natural products demonstrated potent cytotoxicity and receptor agonist properties, validating the scaffold’s biological relevance and stimulating synthetic efforts [1]. The period from 2000–2020 witnessed exponential growth in 1,2,4-oxadiazole research, driven by advances in synthetic methodologies and recognition of their utility as:
Table 1: Clinically Significant 1,2,4-Oxadiazole Derivatives
Compound | Therapeutic Category | Key Structural Features | Approval Status |
---|---|---|---|
Oxolamine | Cough suppressant | 3-Benzyl-5-(aminomethyl)-1,2,4-oxadiazole | Approved (1960s) |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | Approved |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitrobenzoyl)-5-aminobenzoic acid derivative | Approved |
Fasiplon | Anxiolytic | 5-(o-Fluorophenyl)-3-(1-piperazinyl)-1,2,4-oxadiazole | Approved |
The hybrid architecture of 3-(pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole integrates complementary pharmacophoric elements that synergistically enhance target engagement. The core 1,2,4-oxadiazole ring contributes:
Positional decoration with pyridin-3-yl at C3 introduces:
The pyrrolidin-3-yl moiety at C5 provides:
Table 2: Structural Components and Their Pharmacological Contributions
Structural Element | Key Physicochemical Properties | Role in Bioactivity |
---|---|---|
1,2,4-Oxadiazole core | Dipole moment = 3.9 D; LogP = 0.85 | Hydrogen bonding; Metabolic stability; π-Stacking |
Pyridin-3-yl at C3 | pKa = 4.8 (conjugate acid); PSA = 12.9 Ų | Metal coordination; Charge transfer; Solubility |
Pyrrolidin-3-yl at C5 | pKa = 10.2; Chiral center ΔG = -2.3 kcal/mol | 3D complementarity; Salt bridge formation; Membrane penetration |
Molecular modeling indicates the orthogonal spatial arrangement of these substituents creates a tetrahedral pharmacophore capable of simultaneously engaging multiple binding regions in biological targets. For instance, in PPAR-α agonists, the pyridine nitrogen coordinates polar residues while the protonated pyrrolidine forms ionic interactions—positioning the oxadiazole ring for hydrophobic contact [3]. This geometric precision explains the scaffold’s efficacy in diverse therapeutic contexts, from anticancer agents modulating PPAR-α to neuraminidase inhibitors exploiting cavity-specific binding [3] [5]. The structural hybridity enables programmable optimization through regioselective modification of either heterocycle to fine-tune potency, selectivity, and ADMET profiles.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0